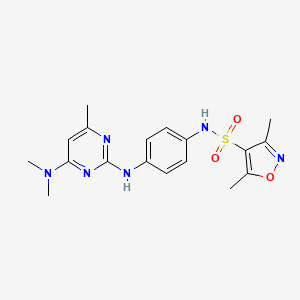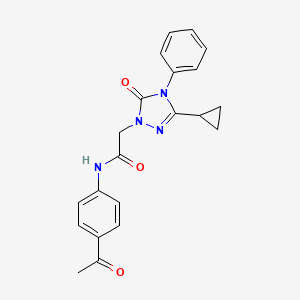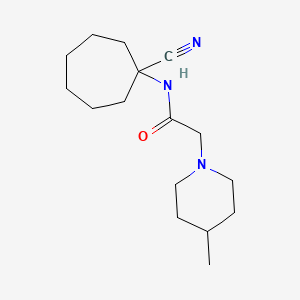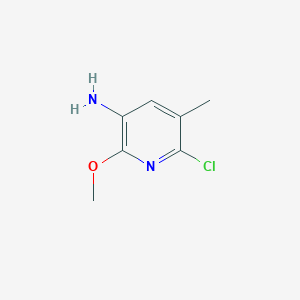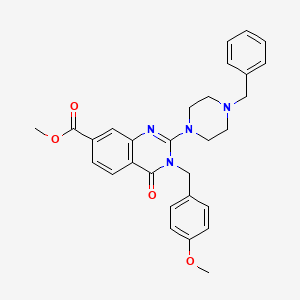
1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds, including "1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide", have been identified as significant for their bacteriostatic properties and their application in treating bacterial infections. Beyond their historical use as antibiotics, sulfonamides have been investigated for their potential in various therapeutic applications, including as inhibitors for enzymes and receptors involved in cancer, glaucoma, inflammation, and viral infections such as HIV (Gulcin & Taslimi, 2018). These findings suggest that sulfonamide derivatives continue to be a rich source for the development of new drugs across a spectrum of diseases.
Environmental Impact and Ecotoxicity
The environmental presence of sulfonamides, including derivatives similar to "1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide", and their impact on human health have also been subjects of research. These compounds, primarily derived from agricultural activities, can influence microbial populations and potentially pose hazards to human health. This underscores the importance of monitoring and managing their environmental impact (Baran et al., 2011).
Chemical Modifications and Biological Activities
The chemical modification of sulfonamides has been explored to enhance their solubility and, by extension, their biological activities. Derivatization processes such as sulfonylation and acetylation have been shown to influence the properties of sulfonamides, potentially leading to improved therapeutic outcomes in anticoagulation, antitumor, antioxidant, and antiviral activities (Kagimura et al., 2015).
Resistance Mechanisms
The resistance mechanisms to sulfonamides, including the presence of resistance genes in pathogens like Salmonella, have been a focus of investigation. This research is crucial for understanding the effectiveness of sulfonamides as antibacterial agents and for developing strategies to combat resistance (Pavelquesi et al., 2021).
Analytical Methods for Sulfonamides
The development of analytical methods for detecting sulfonamides in various matrices is critical for quality control in pharmaceutical formulations and for environmental monitoring. Capillary electrophoresis and other advanced techniques have been applied for the analysis of sulfonamides, reflecting the ongoing need for precise and reliable methods for their detection (Hoff & Kist, 2009).
Eigenschaften
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-36-24-11-8-22(9-12-24)20-33-27(34)25-13-10-23(28(35)37-2)18-26(25)30-29(33)32-16-14-31(15-17-32)19-21-6-4-3-5-7-21/h3-13,18H,14-17,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFGJXUIVDVPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

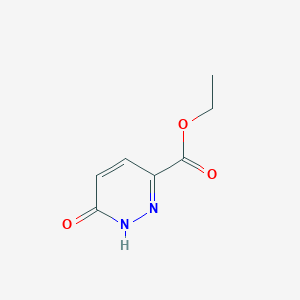
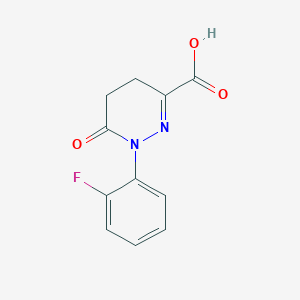
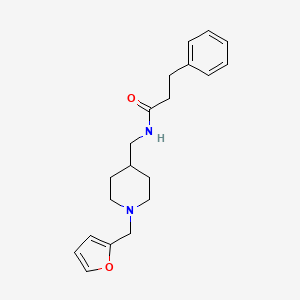
![3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572685.png)
![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2572688.png)
![N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2572690.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572691.png)

